N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide is a compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol . It is known for its applications in various scientific fields, particularly in the development of electronic materials.
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of 2,1,3-benzothiadiazole with cyclopropanecarboxylic acid under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of photoluminescent compounds and organic light-emitting diodes.
Biology: The compound’s properties make it useful in biological studies, particularly in the development of bioimaging agents.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s strong electron-withdrawing ability enhances the electronic properties of the resulting materials, making it effective in various applications .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide is unique due to its specific structure and properties. Similar compounds include other derivatives of 2,1,3-benzothiadiazole, which are also used in the development of electronic materials . the cyclopropanecarboxamide group in this compound provides distinct advantages in terms of stability and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry.
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H9N3OS/c14-10(6-1-2-6)11-7-3-4-8-9(5-7)13-15-12-8/h3-6H,1-2H2,(H,11,14) |
InChI Key |
MVTJZSASKJROLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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